molecular formula C28H26N4O2S B608053 ICL-SIRT078 CAS No. 1060430-64-9

ICL-SIRT078

カタログ番号: B608053
CAS番号: 1060430-64-9
分子量: 482.6
InChIキー: UEJBOCXPGHSONP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ICL-SIRT078 (C₂₈H₂₆N₄O₂S, CAS: 1060430-64-9) is a substrate-competitive Sirtuin 2 (Sirt2) inhibitor identified via virtual screening . It exhibits potent inhibition of Sirt2 deacetylase activity with an IC₅₀ of 1.45 µM and >50-fold selectivity over Sirt1, Sirt3, and Sirt5 . The compound’s selectivity arises from hydrophobic interactions within the Sirt2 acyl-lysine binding cleft, which are disrupted in other Sirtuin isoforms due to structural differences in loop regions .

Mechanism and Therapeutic Relevance this compound inhibits Sirt2 by occupying its substrate-binding site, leading to increased acetylation of α-tubulin, a key Sirt2 substrate . This mechanism underlies its neuroprotective effects in Parkinson’s disease (PD) models, where it rescues dopaminergic neurons in lactacystin-induced cell death by restoring α-tubulin acetylation and FOXO3a accumulation .

特性

CAS番号

1060430-64-9

分子式

C28H26N4O2S

分子量

482.6

IUPAC名

3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

InChI

InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3

InChIキー

UEJBOCXPGHSONP-UHFFFAOYSA-N

SMILES

O=C1C(C2=C(CC(NCC3=CC=CN=C3)CC2)S4)=C4N=CN1CC5=C6C=CC=CC6=CC=C5OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ICL-SIRT078;  ICL SIRT078;  ICLSIRT078;  ICL-SIRT-078;  ICL SIRT 078; 

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Pharmacological Properties of ICL-SIRT078 and Select Sirtuin Inhibitors

Compound Target IC₅₀ (µM) Selectivity (vs. Other Sirtuins) Mechanism Therapeutic Applications
This compound Sirt2 1.45 >50-fold (Sirt1/3/5) Substrate-competitive Neuroprotection (PD), cancer
Sirtinol Sirt1/2 0.038 Low (Sirt1 ≈ Sirt2) Non-competitive Cancer, senescence modulation
Salermide Sirt1/2 0.1 Moderate (Sirt1 > Sirt2) Non-specific deacetylase inhibition Cancer, viral infection
Cambinol Sirt1/2 0.056 Low Inhibits NAD⁺ binding Lymphoma, metabolic disorders
SirReal2 Sirt2 0.02 1,000-fold (Sirt1/3/5) Allosteric modulation Cancer, inflammation
Compound47 Sirt5 0.18 >100-fold (Sirt1/2/3) Substrate-competitive Metabolic dysregulation, sepsis

Key Findings and Differentiation

Selectivity Profile this compound and SirReal2 are among the most selective Sirt2 inhibitors. However, SirReal2 achieves higher selectivity (1,000-fold) via allosteric modulation, whereas this compound relies on substrate-binding site interactions . Hydroxy naphthyl aldehyde derivatives (e.g., Sirtinol, Salermide) exhibit broader Sirtuin inhibition and lower selectivity, limiting their therapeutic utility .

Mechanistic Insights Unlike NAD⁺-competitive inhibitors (e.g., Cambinol), this compound’s substrate-competitive action preserves NAD⁺-dependent processes in non-target tissues, reducing off-target toxicity . Structural modeling reveals that this compound’s tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold enables strong hydrophobic interactions in Sirt2, absent in Sirt1/3/5 due to steric hindrance from loop structures .

Cancer: In HNSC, this compound shows efficacy in low-aneuploidy-resistant cells, contrasting with AZD5438 and VSP34-8731, which target high-aneuploidy populations .

Limitations and Optimization Needs

  • While this compound has favorable selectivity, its potency (IC₅₀ = 1.45 µM) is lower than SirReal2 (IC₅₀ = 0.02 µM) .
  • Most substrate-competitive inhibitors, including this compound, lack in vivo validation, necessitating pharmacokinetic and toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICL-SIRT078
Reactant of Route 2
Reactant of Route 2
ICL-SIRT078

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。